

Chemical structure and properties of Topotecan hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Topotecan hydrochloride hydrate	
Cat. No.:	B12409184	Get Quote

An In-depth Technical Guide to Topotecan Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies related to **Topotecan hydrochloride hydrate**, a critical chemotherapeutic agent.

Chemical Identity and Structure

Topotecan is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin.[1] It is used clinically as its hydrochloride salt.[1] The molecule's core is a pentacyclic ring structure, which is fundamental to its biological activity.

Chemical Structure: (S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione monohydrochloride.[2]

Table 1: Chemical Identifiers for Topotecan Hydrochloride



Identifier	Value	Reference
IUPAC Name	(19S)-8- [(dimethylamino)methyl]-19- ethyl-7,19-dihydroxy-17-oxa- 3,13- diazapentacyclo[11.8.0.0²,¹¹.0⁴ [3] ,°9.0¹5,²⁰]henicosa- 1(21),2,4(9),5,7,10,15(20)- heptaene-14,18- dione;hydrochloride	
CAS Number	119413-54-6	[3]
Molecular Formula	C23H24CIN3O5	[3]
Molecular Weight	457.9 g/mol	[3]
InChI Key	DGHHQBMTXTWTJV- BQAIUKQQSA-N	[4]
SMILES	CI.CC[C@@]1(O)C(=O)OCC2 =C1C=C1N(CC3=C1N=C1C= CC(O)=C(CN(C)C)C1=C3)C2= O	[4]

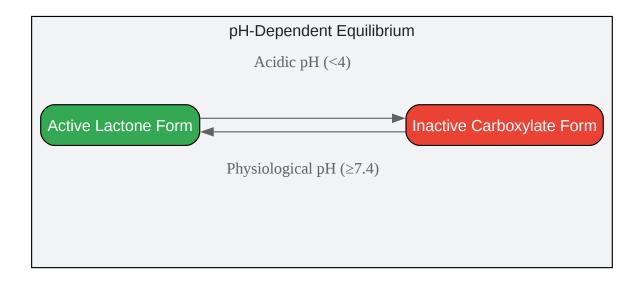
Physicochemical and Pharmacokinetic Properties

The physicochemical properties of Topotecan hydrochloride, particularly its solubility and stability, are critical for its formulation and clinical efficacy. The molecule contains a pH-sensitive lactone ring that is essential for its activity.

pH-Dependent Lactone-Carboxylate Equilibrium

Topotecan's activity is dependent on its E-ring lactone structure. This ring undergoes a reversible, pH-dependent hydrolysis.[5] At an acidic pH (below 4), the active closed lactone form predominates.[5] However, at physiological pH (~7.4), it is largely converted to the inactive, open-ring carboxylate form.[5][6] This equilibrium is a key consideration in drug formulation and delivery.





Click to download full resolution via product page

Caption: pH-driven equilibrium of Topotecan.

Physicochemical Data

The compound is typically a light yellow to greenish powder.[7][8] Its solubility and stability are defining characteristics for its handling and administration.

Table 2: Physicochemical Properties of Topotecan Hydrochloride Hydrate



Property	Value	Conditions / Notes	Reference
Appearance	Light yellow to greenish powder	Solid form	[7][8]
Melting Point	213-218 °C (decomposes)	[7]	
Solubility	> 1 mg/mL in Water≥ 20 mg/mL in DMSO~0.5 mg/mL in 1:1 DMSO:PBS	pH of aqueous solution is 2.5-3.5 to maintain solubility.	[7][9][10][11]
рКа	Strongest Acidic: 8Strongest Basic: 9.75	Predicted values	[4]
Storage	-20°C, desiccated, protected from light	In solid form	[8][9]
Stability	Stable under recommended storage conditions. Reconstituted solution should be used immediately.	[7][8]	

Pharmacokinetic Profile

Following intravenous administration, Topotecan exhibits a pharmacokinetic profile generally characterized by a two-compartment model.[5]

Table 3: Pharmacokinetic Parameters of Topotecan



Parameter	Value	Reference
Bioavailability (Oral)	~31.4%	[1]
Protein Binding	35%	[1]
Volume of Distribution	~130 L	[5]
Elimination Half-life	2–3 hours	[1][5]
Metabolism	Liver (minor, N-desmethyl metabolite)	[1][6]
Excretion	Primarily renal (~30% of dose excreted in urine)	[5][6]

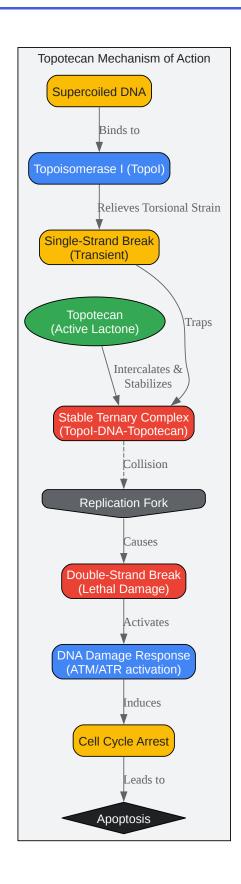
Mechanism of Action

Topotecan exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA Topoisomerase I.[6] This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by creating reversible single-strand breaks.[1][12]

Topotecan's mechanism involves several key steps:

- Intercalation and Complex Formation: The active lactone form of Topotecan intercalates into the DNA at the site of the Topoisomerase I-induced break, forming a stable ternary complex between the enzyme, DNA, and the drug.[6][12]
- Prevention of Religation: This binding prevents the enzyme from re-ligating the broken DNA strand.[12][13]
- DNA Damage: When a DNA replication fork collides with this stabilized "cleavable complex," the transient single-strand break is converted into a permanent, lethal double-strand break.
 [6][13]
- Cellular Response: The accumulation of these double-strand breaks activates the DNA
 Damage Response (DDR) network, involving proteins like ATM and ATR.[12] This leads to
 cell cycle arrest and, if the damage is irreparable, triggers apoptosis (programmed cell
 death).[12]





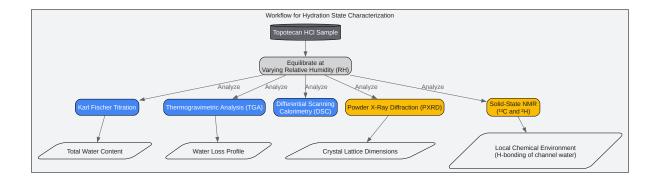
Click to download full resolution via product page

Caption: Signaling pathway of Topotecan-induced cell death.



Experimental Protocols & Methodologies Analysis of Hydration States

Topotecan hydrochloride is known to exist in variable hydration states, which can impact its physical properties and require strict manufacturing controls.[14] A crystalline form can contain three moles of water integral to its structure (trihydrate) and can accommodate up to two additional moles of loosely bound "channel water" depending on the relative humidity, forming a pentahydrate.[14] Characterizing these states is crucial.



Click to download full resolution via product page

Caption: Experimental workflow for analyzing Topotecan HCl hydrates.

Detailed Methodologies:



- Karl Fischer Titration: This is the standard method for determining total water content. A sample of Topotecan HCl is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is quantified based on the titrant consumed.[14]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
 function of temperature. For Topotecan HCl hydrate, the sample is heated in a controlled
 atmosphere, and distinct mass loss steps corresponding to the loss of loosely bound channel
 water and more tightly bound structural water can be identified.[14]
- Solid-State NMR (ssNMR): ¹³C and ¹⁵N ssNMR can be used to probe the local chemical environment. While the crystal lattice may not change significantly between trihydrate and pentahydrate states, minor but detectable shifts in the ¹³C spectra can indicate hydrogen bonding between the channel water and specific parts of the Topotecan molecule.[14]

Chromatographic Analysis of Topotecan

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Topotecan in biological fluids and for quality control.

Representative HPLC Protocol for Topotecan Analysis:

- Objective: To quantify the total concentration of Topotecan (lactone and carboxylate forms) in a biological matrix (e.g., cerebrospinal fluid).[15]
- Instrumentation: A standard HPLC system with UV or fluorescence detection.[15]
- Sample Preparation:
 - To analyze the total drug concentration, the pH of the sample is adjusted to be acidic (e.g., by adding HCl). This converts all Topotecan from the carboxylate form to the active lactone form.[15]
 - An internal standard (IS) is added.
 - Proteins are precipitated using a solvent like acetonitrile.
 - The sample is centrifuged, and the supernatant is collected for injection. [15]



- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Phenomenex Luna C18).
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) in an isocratic elution. A typical ratio might be 70:30 (v/v).
 - Flow Rate: Approximately 1.0 1.2 mL/min.
 - Detection: UV detection at a wavelength of 227 nm.
 - Quantification: The peak area of Topotecan is compared to the peak area of the internal standard, and the concentration is determined from a standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Topotecan Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Topotecan Hydrochloride | C23H24ClN3O5 | CID 60699 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. An overview of the clinical pharmacology of topotecan PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Topotecan | C23H23N3O5 | CID 60700 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. Topotecan hydrochloride hydrate 98 (HPLC and enzymatic) CAS 123948-87-8 [sigmaaldrich.com]



- 10. publications.ashp.org [publications.ashp.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and properties of Topotecan hydrochloride hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409184#chemical-structure-and-properties-of-topotecan-hydrochloride-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com